molecular formula C8H8ClNO B1581633 4'-Chloro-N-methylformanilide CAS No. 26772-93-0

4'-Chloro-N-methylformanilide

Cat. No. B1581633
CAS RN: 26772-93-0
M. Wt: 169.61 g/mol
InChI Key: XWQPXHSGRKRZPV-UHFFFAOYSA-N
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Description

4’-Chloro-N-methylformanilide is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 . It is also known by the alias 4-Chloro-N-formyl-N-methylaniline . It appears as a white to almost white powder or crystal .


Physical And Chemical Properties Analysis

4’-Chloro-N-methylformanilide is a solid at 20°C . It has a melting point range of 51.0 to 54.0 °C . The compound is soluble in methanol .

Scientific Research Applications

Proteomics Research

4’-Chloro-N-methylformanilide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various biochemical reactions and processes that are being studied in this field .

Formylating Reagent

N-Methylformanilide, a similar compound to 4’-Chloro-N-methylformanilide, is used as a formylating reagent for certain organometallics . It’s possible that 4’-Chloro-N-methylformanilide could have similar uses due to its structural similarity.

Vilsmeier-Haack Reactions

In combination with phosphoryl chloride, N-Methylformanilide is used for Vilsmeier-Haack reactions . These reactions are a form of formylation reaction, which involves the addition of a formyl group to a compound. Given its structural similarity, 4’-Chloro-N-methylformanilide could potentially be used in similar reactions.

Heterocycle Syntheses

N-Methylformanilide is used in heterocycle syntheses . Heterocyclic compounds are organic compounds that contain at least one atom of an element other than carbon in their ring structure. It’s possible that 4’-Chloro-N-methylformanilide could be used in similar syntheses.

Dyeing Process

N-Methylformanilide acts as a swelling agent in the dyeing process of meta-aramid fibers . Given its structural similarity, 4’-Chloro-N-methylformanilide could potentially be used in similar applications.

Safety and Hazards

4’-Chloro-N-methylformanilide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . In case of ingestion, it is advised to rinse the mouth and seek medical attention if feeling unwell . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .

properties

IUPAC Name

N-(4-chlorophenyl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQPXHSGRKRZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312875
Record name 4'-Chloro-N-methylformanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26772-93-0
Record name 26772-93-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-Chloro-N-methylformanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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